molecular formula C15H27N5O B5633892 4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine

4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine

Cat. No. B5633892
M. Wt: 293.41 g/mol
InChI Key: KJXMCUIMLQFUHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine typically involves multi-step reactions, starting from basic pyrimidine or piperazine structures and introducing various substituents through nucleophilic substitution, condensation, or other chemical transformations. For instance, Brown and Lynn (1973) described the synthesis of 3-ethoxypyrimido[5,4-e]-as-triazines, a related compound, via a series of reactions including dialkoxypyrimidotriazines aminolysis and cyclization processes (Brown & Lynn, 1973).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a pyrimidine ring that is modified with ethyl, methyl, and piperazine substituents. This structure contributes to the compound's unique chemical properties and reactivity. The presence of a piperazine ring, in particular, suggests potential for interaction with biological receptors, which is supported by the study of group 12 metal complexes with similar ligands showing diverse structural features and potential for photoluminescence (Purkait et al., 2017) (Purkait et al., 2017).

Chemical Reactions and Properties

Compounds with this structure can participate in various chemical reactions, including nucleophilic substitution and aminolysis, reflecting their chemical versatility. Their reactivity is influenced by the nature and position of the substituents on the pyrimidine ring, as demonstrated in the synthesis of benzamides and pyrimidotriazines, where different substituents lead to a wide range of chemical behaviors and potential antimicrobial activities (Laxmi et al., 2019) (Laxmi et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine” is not available in the literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on health and the environment. Unfortunately, the specific safety and hazards information for “4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine” is not available in the literature .

Future Directions

The future directions for research on “4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications in various fields, particularly in medicinal chemistry .

properties

IUPAC Name

4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O/c1-4-13-12(2)14(18-15(16)17-13)20-9-7-19(8-10-20)6-5-11-21-3/h4-11H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXMCUIMLQFUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N2CCN(CC2)CCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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